1-(3-Fluoro-2-methylphenyl)butan-1-ol
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Overview
Description
1-(3-Fluoro-2-methylphenyl)butan-1-ol is an organic compound with the molecular formula C11H15FO. It is a member of the class of compounds known as alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound features a fluoro-substituted aromatic ring and a butanol side chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-methylphenyl)butan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-fluoro-2-methylbenzyl chloride reacts with butylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Another method involves the reduction of 1-(3-Fluoro-2-methylphenyl)butan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-methylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-(3-Fluoro-2-methylphenyl)butan-1-one or 1-(3-Fluoro-2-methylphenyl)butanal.
Reduction: 1-(3-Fluoro-2-methylphenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)butan-1-ol depends on its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluoro-substituted aromatic ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-2-methylphenyl)ethanol: Similar structure but with a shorter ethyl side chain.
1-(3-Fluoro-2-methylphenyl)propan-1-ol: Similar structure but with a propyl side chain.
1-(3-Fluoro-2-methylphenyl)pentan-1-ol: Similar structure but with a longer pentyl side chain.
Uniqueness
1-(3-Fluoro-2-methylphenyl)butan-1-ol is unique due to its specific combination of a fluoro-substituted aromatic ring and a butanol side chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h4,6-7,11,13H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTRAALAJPDGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)F)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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